molecular formula C19H26N4O5S B2756918 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946271-38-1

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2756918
CAS No.: 946271-38-1
M. Wt: 422.5
InChI Key: DAKWEZZRFCCJIZ-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with ethoxy and methyl groups, and a piperazine ring attached to a sulfonyl group linked to a dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced via nucleophilic substitution reactions. Ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-chloropiperazine.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and sulfoxides.

    Reduction: Products include sulfides and secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
  • 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-ethylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups on the pyrimidine ring, along with the sulfonylated piperazine, provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKWEZZRFCCJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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